molecular formula C22H26N2O2 B4939078 1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-methylpiperazine

1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-methylpiperazine

Cat. No.: B4939078
M. Wt: 350.5 g/mol
InChI Key: HFOHMQCMQRWKPM-UHFFFAOYSA-N
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Description

1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-methylpiperazine is a complex organic compound that features a benzofuran core structure. . This compound, with its unique structural features, is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-methylpiperazine typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalytic systems are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Mechanism of Action

The mechanism of action of 1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Properties

IUPAC Name

1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-16-22(17-7-5-4-6-8-17)19-14-20(25-3)18(13-21(19)26-16)15-24-11-9-23(2)10-12-24/h4-8,13-14H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOHMQCMQRWKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C(=C2)OC)CN3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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